![molecular formula C25H30ClNO3 B12349834 (1R,3s,5S)-3-(2-hydroxy-2,2-diphenylacetoxy)spiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-8-ium-2',2',3',3',4',4',5',5'-d8,monochloride](/img/structure/B12349834.png)
(1R,3s,5S)-3-(2-hydroxy-2,2-diphenylacetoxy)spiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-8-ium-2',2',3',3',4',4',5',5'-d8,monochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3s,5S)-3-(2-hydroxy-2,2-diphenylacetoxy)spiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-8-ium-2’,2’,3’,3’,4’,4’,5’,5’-d8,monochloride is a complex organic compound with a unique spiro structure. This compound is characterized by its bicyclic octane and pyrrolidine rings, which are fused together in a spiro configuration. The presence of a hydroxy-diphenylacetoxy group adds to its chemical complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3s,5S)-3-(2-hydroxy-2,2-diphenylacetoxy)spiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-8-ium-2’,2’,3’,3’,4’,4’,5’,5’-d8,monochloride typically involves multiple steps:
Formation of the bicyclic octane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the pyrrolidine ring: This step often involves a cyclization reaction where the pyrrolidine ring is formed and fused to the bicyclic octane structure.
Attachment of the hydroxy-diphenylacetoxy group: This step involves esterification or acylation reactions to introduce the hydroxy-diphenylacetoxy moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the spiro configuration.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alkanes, altered spiro compounds.
Substitution products: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Study of spiro compounds: It serves as a model compound for studying the properties and reactivity of spiro structures.
Biology
Enzyme inhibition studies: The compound can be used to study the inhibition of specific enzymes due to its unique structure.
Receptor binding studies: Its structure allows it to bind to certain biological receptors, making it useful in pharmacological research.
Medicine
Drug development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Diagnostic agents: It can be used in the development of diagnostic agents due to its ability to interact with biological molecules.
Industry
Material science: The compound can be used in the development of new materials with specific properties.
Catalysis: Its structure makes it a potential catalyst or catalyst precursor in various industrial processes.
作用机制
The mechanism of action of (1R,3s,5S)-3-(2-hydroxy-2,2-diphenylacetoxy)spiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-8-ium-2’,2’,3’,3’,4’,4’,5’,5’-d8,monochloride involves its interaction with specific molecular targets. The hydroxy-diphenylacetoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The spiro structure allows for unique binding interactions, which can modulate the activity of biological molecules.
相似化合物的比较
Similar Compounds
Spiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-8-ium derivatives: These compounds share the spiro structure but may have different functional groups.
Hydroxy-diphenylacetoxy derivatives: Compounds with similar hydroxy-diphenylacetoxy groups but different core structures.
Uniqueness
Unique spiro structure: The combination of the bicyclic octane and pyrrolidine rings in a spiro configuration is unique.
Functional group diversity: The presence of the hydroxy-diphenylacetoxy group adds to its chemical diversity and potential reactivity.
属性
分子式 |
C25H30ClNO3 |
|---|---|
分子量 |
436.0 g/mol |
IUPAC 名称 |
[(1S,5S)-2',2',3',3',4',4',5',5'-octadeuteriospiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C25H30NO3.ClH/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26;/h1-6,9-12,21-23,28H,7-8,13-18H2;1H/q+1;/p-1/t21-,22-;/m0./s1/i7D2,8D2,15D2,16D2; |
InChI 键 |
RVCSYOQWLPPAOA-ZYIGQORTSA-M |
手性 SMILES |
[2H]C1(C(C([N+]2(C1([2H])[2H])[C@H]3CC[C@H]2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)([2H])[2H])([2H])[2H])[2H].[Cl-] |
规范 SMILES |
C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Methoxy-7-(3,4,5-trimethoxyphenyl)-3a,4,4a,8a,9,9a-hexahydro-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B12349759.png)
![7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12349761.png)
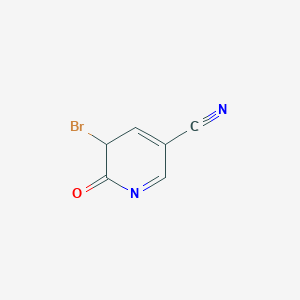
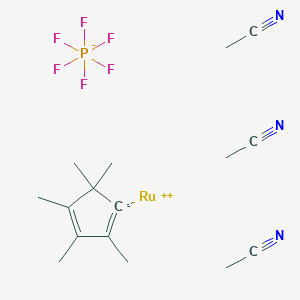

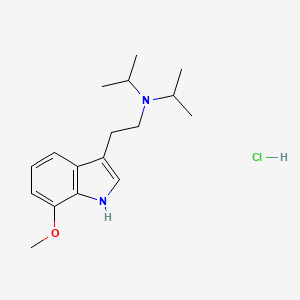
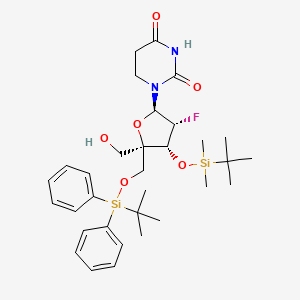
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12349813.png)
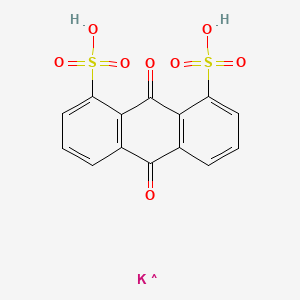
![4-(4-Fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodecan-5-one](/img/structure/B12349818.png)
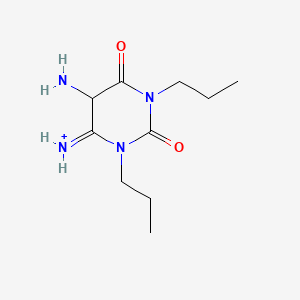

![tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate](/img/structure/B12349841.png)
